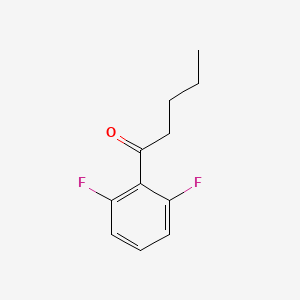

1-(2,6-Difluorophenyl)pentan-1-one

Description

1-(2,6-Difluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a pentanone backbone. It is primarily used in research settings and has various applications in chemistry and related fields .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMZWNOUECSGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)pentan-1-one typically involves the reaction of 2,6-difluorobenzene with pentanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate . The industrial production of this compound may involve more complex procedures, including the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluorophenyl)pentan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study the effects of fluorinated organic compounds on biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic properties.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)pentan-1-one involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)pentan-1-one can be compared with other similar compounds such as:

1-(2,6-Dihydroxyphenyl)pentan-1-one: This compound has hydroxyl groups instead of fluorine atoms, leading to different chemical properties and reactivity.

1-(2,6-Dichlorophenyl)pentan-1-one:

The uniqueness of this compound lies in its specific fluorinated structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Biological Activity

1-(2,6-Difluorophenyl)pentan-1-one, also known by its chemical structure and CAS number 1372802-68-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C11H12F2O

- Molecular Weight: 216.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Signaling Pathways: It may influence key signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

This compound has been evaluated for several pharmacological properties:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential: Research has highlighted its potential as an anticancer agent, particularly in inhibiting the growth of specific cancer cell lines.

Antimicrobial Activity

A study conducted on various derivatives of ketones similar to this compound demonstrated promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 20 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A notable study reported:

- Cell Line: MCF-7 (breast cancer)

- IC50 Value: 25 µM after 48 hours of treatment.

This indicates a moderate level of efficacy in inhibiting cancer cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.